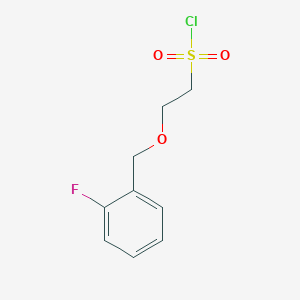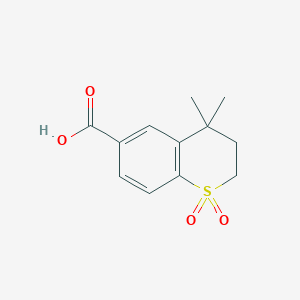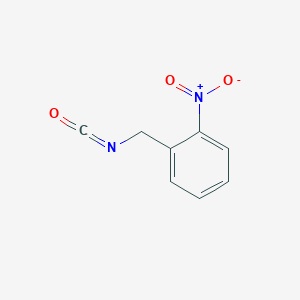
1-(Isocyanatomethyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isocyanatomethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring that also bears a nitro group (-NO2)
Preparation Methods
The synthesis of 1-(Isocyanatomethyl)-2-nitrobenzene typically involves the reaction of 2-nitrobenzyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
2-Nitrobenzyl chloride+Potassium cyanate→this compound+Potassium chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(Isocyanatomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition: The isocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and various solvents. Major products formed from these reactions include substituted ureas, carbamates, and heterocyclic compounds.
Scientific Research Applications
1-(Isocyanatomethyl)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(Isocyanatomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Comparison with Similar Compounds
1-(Isocyanatomethyl)-2-nitrobenzene can be compared with other isocyanate-containing compounds such as 1,3-bis(isocyanatomethyl)benzene and 1-(isocyanatomethyl)-3,5-dimethyladamantane. These compounds share similar reactivity due to the presence of the isocyanate group but differ in their structural features and specific applications. For example, 1,3-bis(isocyanatomethyl)benzene is used in the production of polyurethanes, while 1-(isocyanatomethyl)-3,5-dimethyladamantane is explored for its potential as an enzyme inhibitor.
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
1-(isocyanatomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c11-6-9-5-7-3-1-2-4-8(7)10(12)13/h1-4H,5H2 |
InChI Key |
VAUCNHHKSNPSBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)

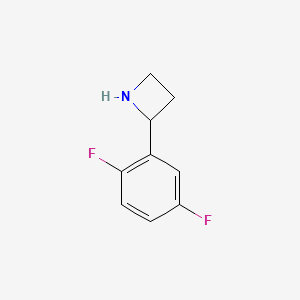
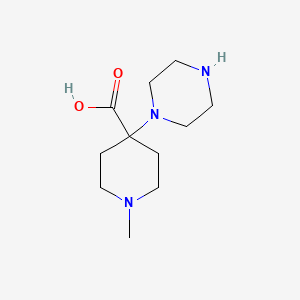
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
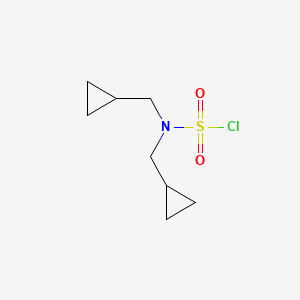
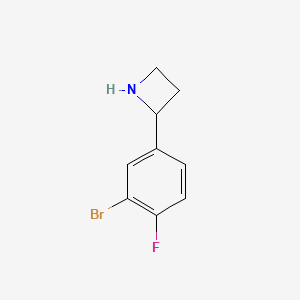
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)

